molecular formula C14H9ClF2N2O3 B2848090 [(2,4-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386279-10-3

[(2,4-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2848090
CAS No.: 386279-10-3
M. Wt: 326.68
InChI Key: ZFQWUDBMENRGJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using techniques such as Suzuki-Miyaura coupling and protodeboronation of pinacol boronic esters . These methods involve the formation of carbon-carbon bonds and are widely used in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. Similar compounds have been used in various chemical reactions, including cross-coupling reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, hazards may include toxicity if ingested, inhaled, or in contact with skin .

Properties

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N2O3/c15-12-4-1-8(6-18-12)14(21)22-7-13(20)19-11-3-2-9(16)5-10(11)17/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQWUDBMENRGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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